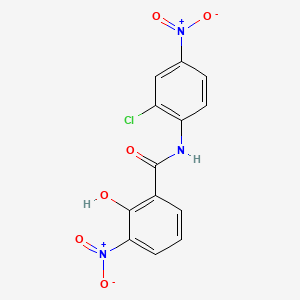
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- is a complex organic compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is known for its unique structural features, including the presence of both nitro and chloro substituents on the benzene ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- typically involves multiple steps. One common method includes the chlorosulphonation of benzoic acid to produce 3-(chlorosulphonyl)-benzoic acid, which is then reacted with various amine derivatives to obtain sulphonamide analogues . These analogues are further reacted with SO2Cl followed by 2-aminobenzimidazole to synthesize the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for monitoring the concentrations of intermediates and final products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding with residues in the allosteric site, such as Arg63 .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Uniqueness
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- is unique due to the presence of both nitro and chloro groups, which impart distinct chemical reactivity and biological activity compared to its analogues .
Propriétés
Numéro CAS |
33580-97-1 |
|---|---|
Formule moléculaire |
C13H8ClN3O6 |
Poids moléculaire |
337.67 g/mol |
Nom IUPAC |
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O6/c14-9-6-7(16(20)21)4-5-10(9)15-13(19)8-2-1-3-11(12(8)18)17(22)23/h1-6,18H,(H,15,19) |
Clé InChI |
GFVLDDOBLMCEGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
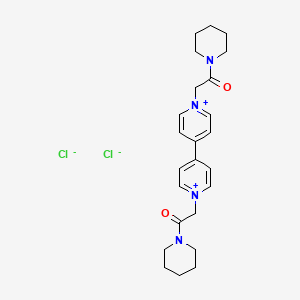
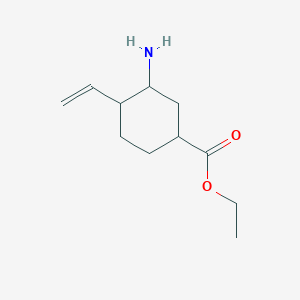
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
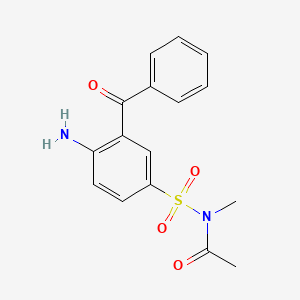

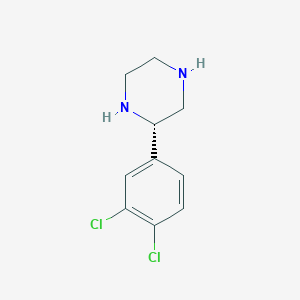
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
